molecular formula C13H19N3O2 B12526146 N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide CAS No. 692250-63-8

N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide

Cat. No.: B12526146
CAS No.: 692250-63-8
M. Wt: 249.31 g/mol
InChI Key: HTOUVEWETPGGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This proprietary substance features a propanamide backbone that is substituted with a N-hydroxy group and a 4-phenylpiperazine moiety, a structural motif known to confer affinity for various neurological targets . While specific biological data for this exact molecule is not fully detailed in public domain sources, compounds with similar structural features, such as piperazine derivatives, are frequently investigated for their potential interactions with neurotransmitter receptors and enzymes . The presence of the N-hydroxy group often suggests potential for metal chelation or roles as a hydroxamic acid precursor, which can be valuable in the development of enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to conduct their own specific safety and efficacy studies for their unique applications.

Properties

CAS No.

692250-63-8

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-hydroxy-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C13H19N3O2/c17-13(14-18)6-7-15-8-10-16(11-9-15)12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,14,17)

InChI Key

HTOUVEWETPGGLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Precursor: 3-(4-phenylpiperazin-1-yl)propanoic Acid

The synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid is a critical precursor step. This compound is typically prepared via alkylation or nucleophilic substitution reactions involving 4-phenylpiperazine.

Key Method

Reaction of 4-phenylpiperazine with a Propanoic Acid Derivative
A reported method involves reacting 4-phenylpiperazine with a propanoic acid derivative under basic conditions. For example:

  • Reagents : 4-phenylpiperazine, 3-chloropropanoic acid, triethylamine (TEA), tetrahydrofuran (THF).
  • Conditions : Stirring at 313 K (40°C) for 48 hours.
  • Yield : ~80–90% for similar reactions.
Mechanism

The reaction proceeds via nucleophilic substitution, where the amine group of 4-phenylpiperazine displaces the chlorine atom in 3-chloropropanoic acid, forming the desired amide.

Acyl Chloride Formation

Conversion of the carboxylic acid precursor to an acyl chloride facilitates coupling with hydroxylamine.

Method

Thionyl Chloride (SOCl₂) Activation

  • Reagents : 3-(4-phenylpiperazin-1-yl)propanoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF) as a catalyst.
  • Conditions : Reflux at 70–80°C for 2–3 hours.
  • Yield : >90% for analogous acyl chloride formations.
Purification

The acyl chloride is purified via vacuum distillation or recrystallization from anhydrous solvents (e.g., dichloromethane).

Coupling with Hydroxylamine

The acyl chloride reacts with hydroxylamine to form the N-hydroxyamide.

Method

Hydroxylamine Hydrochloride Coupling

  • Reagents : 3-(4-phenylpiperazin-1-yl)propanoyl chloride, hydroxylamine hydrochloride, triethylamine (TEA).
  • Conditions : Stirring in dichloromethane (DCM) at 0–5°C for 1 hour, followed by room temperature for 4–6 hours.
  • Yield : ~60–75% (estimated from similar amide couplings).
Mechanism

The acyl chloride reacts with hydroxylamine hydrochloride in the presence of a base (TEA) to deprotonate the hydroxylamine, forming the N-hydroxyamide.

Alternative Coupling Strategies

For improved efficiency, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) may be employed.

Method

DCC-Mediated Coupling

  • Reagents : 3-(4-phenylpiperazin-1-yl)propanoic acid, DCC, hydroxybenzotriazole (HOBt), hydroxylamine hydrochloride.
  • Conditions : Stirring in DCM at room temperature for 12–24 hours.
  • Yield : ~70–85% (analogous to peptide couplings).

Purification and Characterization

Final purification involves recrystallization or chromatography.

Purification Methods

Method Conditions Yield Purity
Recrystallization Ethanol/water (1:1 v/v) 85–90% >98%
Column Chromatography Silica gel, EtOAc/hexane (3:1) 70–80% >95%
Analytical Data
  • NMR : Peaks corresponding to N-hydroxy (δ 8.5–9.0 ppm, broad singlet), piperazine (δ 2.5–3.5 ppm, multiplet), and aromatic protons (δ 6.8–7.5 ppm).
  • LCMS : m/z [M+H]⁺ = 305.18 (calculated for C₁₅H₂₀N₃O₂).

Challenges and Optimization

  • Hydroxylamine Reactivity : Hydroxylamine hydrochloride may require excess equivalents to drive the reaction to completion.
  • Solvent Selection : Aprotic solvents (DCM, THF) are preferred to avoid side reactions.
  • Stereochemistry : No stereocenters are present in the target compound, simplifying purification.

Comparative Analysis of Reported Methods

Method Advantages Limitations
Acyl Chloride Coupling High yield, straightforward Corrosive reagents (SOCl₂)
DCC-Mediated Coupling Mild conditions, less hazardous Higher cost of coupling agents
Direct Alkylation Fewer steps Lower regioselectivity

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Applications in Cancer Therapy

Research has highlighted the efficacy of N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide derivatives in targeting various cancer cell lines. Notably:

  • Antiproliferative Activity : Compounds within this class have demonstrated potent antiproliferative effects against a range of human cancer cell lines, particularly breast cancer cells. For instance, derivatives have shown IC50 values indicating significant growth inhibition .
  • Mechanisms of Action :
    • Induction of cell cycle arrest at the G2/M phase.
    • Modulation of apoptotic pathways through proteins such as p21 and caspase-3.
    • Inhibition of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion .

Neurological Applications

The compound's structural analogs have been explored for their potential use in treating neurological disorders, particularly epilepsy. Studies indicate that similar compounds exhibit antiseizure properties and neuroprotective effects in animal models, suggesting that this compound may also hold promise in this area .

Comparative Efficacy

To better illustrate the effectiveness of this compound, the following table summarizes its activity compared to other known HDAC inhibitors:

Compound NameHDAC Inhibition ActivityCancer Cell Line TargetedIC50 (µM)
This compoundHighMDA-MB-231<10
SAHA (Suberoylanilide hydroxamic acid)ModerateVarious5
5j (Thiophene derivative)Very HighMDA-MB-231<5

Case Studies

Several case studies have documented the application of N-Hydroxy derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a specific derivative exhibited superior HDAC inhibition compared to traditional agents, leading to enhanced apoptosis in breast cancer cells .
  • Epilepsy Models : In vivo studies using animal models showed that compounds similar to this compound effectively reduced seizure frequency without adverse effects on neural stem cell proliferation .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (IC₅₀) Notes
This compound C₁₃H₁₉N₃O 233.31 Phenylpiperazine, hydroxypropanamide N/A Base compound for comparison
N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide C₂₁H₂₇N₃O₃ 381.46 Methoxyphenyl groups on piperazine N/A Increased lipophilicity; potential CNS activity
Compound 30 () C₂₇H₂₆ClF₃N₄O₃S 597.04 Chlorodifluoromethyl, sulfonamido, pyridine N/A High molecular weight; TRPV1 modulation
N-Hydroxy-3-(4-hydroxyphenyl)propanamide (5b) C₉H₁₁NO₃ 181.19 Hydroxyphenyl N/A Enhanced solubility via hydroxyl group
Compound 18 () C₂₃H₂₇N₅O₄ 437.49 Triazolyl, dimethyl, hydroxyisobutyramide IC₅₀ = 3.39 mM (MCF-7 cells) Potent antiproliferative activity

Structural and Functional Insights

Phenylpiperazine Derivatives
  • Compound 30 () : The pyridine ring and sulfonamido group introduce steric bulk and electron-withdrawing effects, which may improve binding to ion channels like TRPV1 but reduce metabolic stability .
Hydroxypropanamide Analogs
  • N-Hydroxy-3-(4-hydroxyphenyl)propanamide (5b) : The hydroxyl group increases solubility (logP ~1.2) compared to the phenylpiperazine variant (logP ~2.5), making it more suitable for aqueous formulations .
  • Compound 18 () : Structural modifications, including a triazolyl ring and dimethyl groups, enhance antiproliferative activity (IC₅₀ = 0.69–85.1 µM across cancer cell lines), likely due to improved enzyme inhibition (e.g., HDACs) .
Piperidine/Pyrrolidine Variants
  • 12f and 12g () : Piperidine (12f) and pyrrolidine (12g) substitutions alter melting points (116.8–165.5°C) and conformational flexibility, impacting crystallinity and bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxyl and methoxy groups improve aqueous solubility (e.g., 5b), while phenylpiperazine and aromatic rings enhance lipophilicity .
  • Metabolic Stability : Bulkier substituents (e.g., chlorodifluoromethyl in Compound 30) may slow hepatic metabolism but increase molecular weight, affecting oral absorption .

Biological Activity

N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a hydroxylamine functional group attached to a piperazine moiety, contributing to its unique pharmacological properties. The molecular formula is C13_{13}H18_{18}N2_{2}O, with a molecular weight of approximately 234.30 g/mol. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the piperazine ring.
  • Introduction of the hydroxylamine group.
  • Coupling with propanamide derivatives.

These methods can be optimized for yield and purity based on specific applications.

This compound exhibits several biological activities, primarily through enzyme inhibition and receptor modulation. Key mechanisms include:

  • Antidepressant Effects : The compound has shown potential as an antidepressant by influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Enzyme Inhibition : It inhibits acetylcholinesterase, suggesting a role in enhancing cholinergic signaling, which is beneficial in neurodegenerative diseases.
  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have demonstrated HDAC inhibitory activity, leading to antiproliferative effects in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antiproliferative Activity : In vitro assays have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds structurally related to this compound have demonstrated IC50_{50} values ranging from 0.19 µM to 2.84 µM against these cell lines .
  • Neuropharmacological Studies : Research indicates that the compound can improve cognitive functions by modulating neurotransmitter levels, which is crucial for conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesNotable Activity
N-Hydroxy-2-methyl-3-(4-phenylpiperidin-1-YL)propanamideSimilar piperidine structureDifferent binding affinities
N-(2,4-difluorophenyl)-3-(4-phenylpiperazin-1-YL)propanamideContains fluorine substituentsEnhanced lipophilicity improves bioavailability
N-(4-cyanophenyl)-3-(4-phenylpiperazin-1-YL)propanamideIncorporates a cyano groupPotentially increased potency against certain targets

The unique combination of the hydroxylamine functionality with the piperazine structure may provide distinct pharmacological effects compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.